molecular formula C20H19N5O B6430514 2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile CAS No. 2197487-09-3

2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile

Cat. No. B6430514
CAS RN: 2197487-09-3
M. Wt: 345.4 g/mol
InChI Key: JJXZBJRSAFNTHP-UHFFFAOYSA-N
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Description

The compound “2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile” is a complex organic molecule. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxaline derivatives have been known for their diverse pharmacological activities .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . They can inhibit the growth of cancerous cells and prevent their proliferation.

Anti-Microbial Activity

Quinoxaline compounds have demonstrated significant anti-microbial properties . They can inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics.

Anti-Convulsant Activity

Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.

Anti-Tuberculosis Activity

Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis. This indicates their potential use in the development of new anti-tuberculosis drugs.

Anti-Malarial Activity

Quinoxaline compounds have demonstrated anti-malarial properties . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Anti-Leishmanial Activity

Some quinoxaline derivatives have shown activity against Leishmania parasites , which cause leishmaniasis. This suggests their potential use in the treatment of this disease.

Anti-HIV Activity

Quinoxaline derivatives have demonstrated anti-HIV properties . They can inhibit the replication of the HIV virus, suggesting their potential use in the treatment of HIV/AIDS.

Anti-Inflammatory Activity

Quinoxaline compounds have shown anti-inflammatory properties . They can reduce inflammation, suggesting their potential use in the treatment of inflammatory diseases.

Mechanism of Action

properties

IUPAC Name

2-[(1-quinoxalin-2-ylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c21-12-16-4-3-9-22-20(16)26-14-15-7-10-25(11-8-15)19-13-23-17-5-1-2-6-18(17)24-19/h1-6,9,13,15H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXZBJRSAFNTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C#N)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile

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